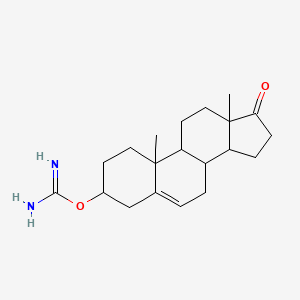
17-Oxoandrost-5-en-3-yl carbamimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Oxoandrost-5-en-3-yl carbamimidate is a chemical compound with the molecular formula C20H30N2O2 It is a derivative of androstane, a steroid framework, and features a carbamimidate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Oxoandrost-5-en-3-yl carbamimidate typically involves the reaction of 17-oxoandrost-5-en-3-yl with carbamimidate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
17-Oxoandrost-5-en-3-yl carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The carbamimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups.
科学的研究の応用
17-Oxoandrost-5-en-3-yl carbamimidate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal disorders or as a component in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism of action of 17-Oxoandrost-5-en-3-yl carbamimidate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. It may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting the levels of other steroid hormones in the body.
類似化合物との比較
Similar Compounds
- 17-Oxoandrost-5-en-3-yl acetate
- 17-Oxoandrost-5-en-3-yl bromoacetate
- 17-Oxoandrost-5-en-3-yl chloroacetate
- 17-Oxoandrost-5-en-3-yl iodoacetate
Uniqueness
17-Oxoandrost-5-en-3-yl carbamimidate is unique due to its carbamimidate functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other derivatives may not be suitable.
特性
CAS番号 |
975-03-1 |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidate |
InChI |
InChI=1S/C20H30N2O2/c1-19-9-7-13(24-18(21)22)11-12(19)3-4-14-15-5-6-17(23)20(15,2)10-8-16(14)19/h3,13-16H,4-11H2,1-2H3,(H3,21,22) |
InChIキー |
KJXWDKQUHBCNFF-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



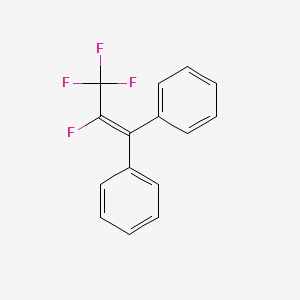
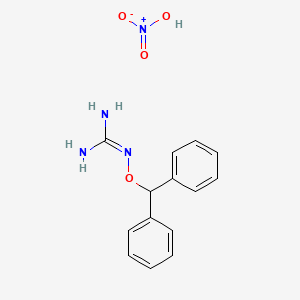
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
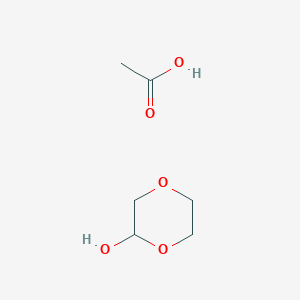

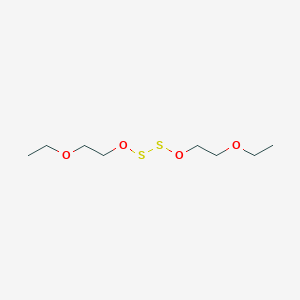
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)

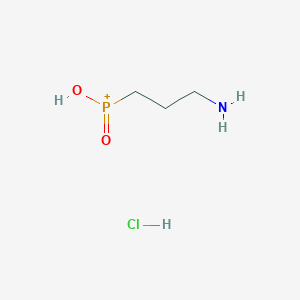
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)

